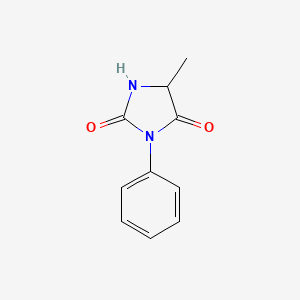

5-Methyl-3-phenylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-3-phenylimidazolidine-2,4-dione is a hydantoin derivative with the molecular formula C10H10N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its imidazolidine ring structure, which is a five-membered ring containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylimidazolidine-2,4-dione typically involves a three-component reaction. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds under mild conditions and yields the desired hydantoin derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials make it feasible for large-scale synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolidinedione derivatives.

Reduction: Reduction reactions can convert it into different hydantoin derivatives.

Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-phenylimidazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and antiviral properties.

Medicine: Hydantoin derivatives, including this compound, are explored for their potential as anticonvulsant drugs.

Industry: It is used in the development of agrochemicals, such as herbicides and fungicides.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-phenylimidazolidine-2,4-dione and its derivatives involves interaction with molecular targets such as ion channels and enzymes. For instance, hydantoin derivatives are known to block calcium channels, which is the basis for their anticonvulsant activity. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenytoin: A well-known anticonvulsant drug with a similar hydantoin structure.

Ethotoin: Another anticonvulsant with structural similarities to 5-Methyl-3-phenylimidazolidine-2,4-dione.

Fosphenytoin: A prodrug of phenytoin, used for its improved solubility and bioavailability.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Biologische Aktivität

5-Methyl-3-phenylimidazolidine-2,4-dione, commonly referred to as a hydantoin derivative, has garnered attention in scientific research due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered ring containing nitrogen and carbon atoms with methyl and phenyl substitutions. The molecular formula is C10H10N2O2, and it can be represented as follows:

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 178.20 g/mol |

| Melting Point | 141–143 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains.

Case Study:

In vitro tests showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Anticancer Properties

The compound has also been explored for its anticancer potential. It has been identified as an inhibitor of Tankyrase 2 (TNKS2), a target in cancer therapy due to its role in mediating tumor progression through the Wnt/β-catenin signaling pathway.

Research Findings:

A study utilizing molecular dynamics simulations revealed that this compound binds effectively to TNKS2, demonstrating promising inhibitory potency . The compound's chirality was noted to influence its binding affinity, with specific enantiomers showing enhanced inhibitory effects.

Anti-inflammatory Activity

Additionally, the compound has been investigated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in cell cultures.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Inhibits TNKS2; affects Wnt signaling | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism: By inhibiting TNKS2, it alters the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation in cancer cells .

- Anti-inflammatory Mechanism: It likely modulates signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Eigenschaften

IUPAC Name |

5-methyl-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICWSFBFTRDBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.